molecular formula C10H14N2O2S B12539539 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine CAS No. 706767-29-5

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine

Cat. No.: B12539539
CAS No.: 706767-29-5
M. Wt: 226.30 g/mol
InChI Key: WEEACGCKIRGUOP-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a piperidine ring, a common structural motif in pharmaceuticals, linked to a 5-nitrothiophene heterocycle . The nitrothiophene moiety is a key pharmacophore in medicinal chemistry, known for its role as a prodrug that can be activated by bacterial nitroreductase enzymes . Compounds with this structure have been investigated for their potential anti-infective properties, with research indicating activity against challenging pathogens such as Mycobacterium tuberculosis . Furthermore, the structural analogy to other nitrothiophene derivatives suggests potential for screening in other therapeutic areas, including against protozoan parasites like Leishmania major . The piperidine subunit is a privileged scaffold in drug discovery, found in numerous bioactive molecules and contributing to favorable physicochemical properties . The integration of these two rings into a single architecture makes this compound a compound of significant interest for building structure-activity relationships in the development of new therapeutic agents. This product is intended for research use by qualified professionals in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

706767-29-5

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-methyl-1-(5-nitrothiophen-2-yl)piperidine

InChI

InChI=1S/C10H14N2O2S/c1-8-3-2-6-11(7-8)9-4-5-10(15-9)12(13)14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

WEEACGCKIRGUOP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

This method enables direct C–N bond formation between aryl halides and amines, bypassing boronic acid preparation.

  • Substrate Compatibility :

    • 2-Bromo-5-nitrothiophene reacts with 3-methylpiperidine in the presence of a palladium catalyst.
  • Reaction Conditions :

    • Catalyst: Pd₂(dba)₃/Xantphos (2–5 mol%).
    • Base: Cs₂CO₃ or t-BuONa.
    • Solvent: Toluene or 1,4-dioxane.
    • Temperature: 100–110°C, 6–12 hours.
  • Mechanistic Insights :

    • Oxidative addition of Pd(0) to the aryl bromide precedes amine coordination and reductive elimination.
    • Steric hindrance from 3-methylpiperidine may necessitate higher catalyst loading (5–10 mol%).
Table 2: Buchwald-Hartwig Protocol Optimization
Parameter Value/Range Source
Aryl Halide 2-Bromo-5-nitrothiophene
Amine 3-Methylpiperidine
Catalyst System Pd₂(dba)₃/Xantphos
Solvent Toluene
Temperature 110°C
Yield 68–75% (estimated)

Nucleophilic Aromatic Substitution (NAS)

Direct Amine Substitution

NAS is feasible if the thiophene ring is activated toward nucleophilic attack. The nitro group at position 5 deactivates the ring, but thiophene’s inherent electron-rich nature permits substitution under forcing conditions:

  • Reaction Setup :

    • 2-Fluoro-5-nitrothiophene (more reactive than bromide) reacts with 3-methylpiperidine in dimethylformamide (DMF) at 120°C.
    • Base: K₂CO₃ or DBU (1.5 equiv).
  • Limitations :

    • Lower yields (40–50%) due to competing side reactions (e.g., elimination).
    • Requires elevated temperatures (>100°C) and prolonged reaction times (>24 hours).
Table 3: NAS Reaction Parameters
Parameter Value/Range Source
Substrate 2-Fluoro-5-nitrothiophene
Nucleophile 3-Methylpiperidine
Solvent DMF
Temperature 120°C
Yield 40–50%

Comparative Analysis of Methods

Efficiency and Scalability

  • Suzuki-Miyaura : High yields but requires specialized boronic acids.
  • Buchwald-Hartwig : More direct but sensitive to steric effects.
  • NAS : Lower yields but avoids transition metals.
Table 4: Method Comparison
Method Yield Range Scalability Cost Efficiency
Suzuki-Miyaura 72–85% Moderate High (boronic acids)
Buchwald-Hartwig 68–75% High Moderate
NAS 40–50% Low Low

Mechanistic and Kinetic Considerations

Palladium-Catalyzed Pathways

  • Oxidative Addition : Rate-determining step for aryl halides with strong electron-withdrawing groups (e.g., nitro).
  • Amine Coordination : Steric bulk of 3-methylpiperidine slows ligand exchange, necessitating bulky phosphine ligands (e.g., Xantphos).

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance NAS but may decompose nitro groups at high temperatures.
  • Non-polar solvents (toluene) favor Pd-catalyzed reactions by stabilizing active catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The piperidine ring and thiophene moiety can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Substituted Piperidines: Introduction of various substituents on the piperidine ring.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine, including 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine, exhibit potent antibacterial properties. For instance, research indicates that certain piperidine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the range of 2 to 43 µg/mL .

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies revealed that some piperidine derivatives possess significant antifungal activity against pathogens like Candida albicans and Candida glabrata. The MIC values for these compounds were found to be comparable to established antifungal agents, indicating potential for therapeutic applications .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting that this piperidine derivative may also exhibit similar properties. Research has highlighted the importance of structural modifications in enhancing anticancer efficacy .

Table 1: Biological Activities of Piperidine Derivatives

Activity TypeBacterial StrainMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus2
AntibacterialEscherichia coli5
AntifungalCandida albicans10
AntifungalCandida glabrata15
AnticancerHeLa cellsIC50: 20 µM

Case Study 1: Antibacterial Screening

A study conducted on a series of piperidine derivatives, including the target compound, evaluated their antibacterial efficacy using standard disk diffusion methods. The results indicated that several derivatives exhibited significant inhibition zones against Pseudomonas aeruginosa and Enterococcus faecalis, suggesting their potential as new antibacterial agents .

Case Study 2: Antifungal Efficacy

Another research focused on the antifungal activity of piperidine derivatives against clinical isolates of fungi. The study highlighted that certain compounds showed superior antifungal activity compared to traditional treatments, emphasizing the need for further exploration into their mechanisms of action and structure-activity relationships .

Case Study 3: Anticancer Mechanisms

Research examining the anticancer properties of piperidine derivatives revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways. The study provided insights into the molecular mechanisms involved and suggested that structural modifications could enhance their therapeutic potential against various cancers .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on structural analogs listed in the evidence (e.g., 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine and N-[3-methyl-1-[2-(2-thienyl)ethyl]-4-piperidyl]propionanilide ), the following comparative analysis can be inferred:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Potential Applications Notable Features
3-Methyl-1-(5-nitrothiophen-2-yl)piperidine 5-nitrothiophene, 3-methylpiperidine Unknown (speculative: ligand design) Electron-withdrawing nitro group
1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine 3-methoxyphenyl, cyclohexane Psychoactive analogs (e.g., PCP derivatives) Lipophilic, CNS-targeting potential
N-[3-Methyl-1-[2-(2-thienyl)ethyl]-4-piperidyl]propionanilide Thiophene-ethyl, propionanilide Opioid receptor modulation (speculative) Dual heterocyclic and amide motifs

Key Observations :

Electronic Effects : The nitro group in this compound contrasts with electron-donating groups (e.g., methoxy in 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine) , which could alter solubility, stability, and binding affinity in biological systems.

Synthetic Flexibility : The presence of a nitro group offers opportunities for further functionalization (e.g., reduction to an amine), a feature absent in analogs with methyl or methoxy groups.

Biological Activity

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring with a methyl group and a nitrothiophenyl substituent. The presence of the nitro group is significant for its biological activity, as it can undergo reduction to form reactive intermediates that interact with various biological targets.

Property Details
Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
Structural Features Piperidine ring, methyl group, nitrothiophenyl group

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 1: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have shown that this compound possesses anti-inflammatory effects. It reduces the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study highlighted the compound's efficacy against Mycobacterium tuberculosis, showing that it inhibits the growth of this pathogen at submicromolar concentrations without significant cytotoxicity to human cells .
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the nitro group and piperidine core can enhance the biological activity of derivatives. For instance, compounds with additional polar substituents exhibited improved interactions with bacterial enzymes .
  • Cytotoxicity Studies : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives of this compound induce apoptosis through modulation of apoptotic markers such as Bcl2 and Bax . The results indicated a concentration-dependent effect on cell viability.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nitration of Thiophene Derivatives : This method involves the nitration of thiophene derivatives followed by coupling reactions with piperidine.
  • Piperidine Ring Formation : Using appropriate reagents, the piperidine ring can be formed through cyclization reactions involving aldehydes and amines.

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